2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione
Description
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2/c18-12-8-11(10-4-2-1-3-5-10)9-13(19)14(12)15-16-6-7-17-15/h1-5,11,18H,6-9H2,(H,16,17) |
InChI Key |
PSRNWCXOEMREEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione typically involves multicomponent reactions. One efficient method involves the reaction between ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions . This green approach yields high amounts of the target product with short reaction times at room temperature.
Industrial Production Methods
This includes minimizing waste, using safer solvents, and designing processes for high energy efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets through its functional groups. These interactions can lead to various biological effects, depending on the specific application. For example, as a ligand, it can form stable complexes with transition metals, which can then participate in catalytic cycles .
Comparison with Similar Compounds
Anthelmintic and Antiparasitic Activity
Receptor Affinity and Selectivity
- Indolin-2,3-diones show low σ1 receptor affinity (Kᵢ >800 nM) but high σ2 selectivity (Kᵢ ~42 nM), attributed to the additional carbonyl group stabilizing σ2 interactions .
- Benzoxazinones (e.g., in ) maintain σ1 affinity (Kᵢ 5–30 nM), suggesting that the target compound’s imidazolidin-ylidene group—if similarly positioned—could modulate σ1/σ2 selectivity .
Biological Activity
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. Characterized by an imidazolidine ring and a phenyl-substituted cyclohexane backbone with diketone functionalities, this compound presents opportunities for pharmacological applications. This article explores the biological activity of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione, summarizing research findings, case studies, and potential therapeutic implications.
The molecular formula of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is C15H16N2O2, with a molecular weight of approximately 256.30 g/mol. The compound exhibits a melting point around 188 °C and a density of approximately 1.1 g/cm³. Its structure is notable for the presence of two carbonyl groups, which contribute to its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione exhibit significant biological activities, including:
- Antioxidant Properties : The diketone structure may confer antioxidant capabilities, helping to neutralize free radicals.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic prospects in inflammatory diseases.
Interaction Studies
Interaction studies focus on the biochemical pathways influenced by 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione. These investigations are crucial for assessing its viability as a therapeutic agent. Key findings include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, impacting drug metabolism and efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione.
- Methodology : DPPH radical scavenging assay was employed.
- Results : The compound demonstrated significant scavenging activity compared to standard antioxidants.
-
Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against bacterial strains.
- Methodology : Disk diffusion method was utilized.
- Results : Effective inhibition zones were observed against Gram-positive bacteria.
Comparative Analysis with Similar Compounds
The uniqueness of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione lies in its combination of imidazolidine and diketone functionalities. This dual characteristic enhances its reactivity and broadens its potential biological applications compared to simpler diketones or other heterocycles.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Pheynlcyclohexane-1,3-dione | Diketone | Lacks imidazolidine moiety; simpler structure |
| 2-Imidazolidinone | Imidazolidine | Different carbon skeleton; potential bioactivity |
| 4-Hydroxycoumarin | Coumarin | Exhibits strong fluorescence; different reactivity |
Future Directions
Ongoing research into the biological activity of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione continues to unveil new possibilities for this compound. Future studies should focus on:
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Derivatives Development : Synthesizing derivatives to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and challenges in preparing 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione?
- Methodological Answer : The compound is synthesized via cyclohexane-1,3-dione derivatization, involving imidazolidine ring formation through condensation reactions. A common approach uses phenyl-substituted aldehydes and urea derivatives under acidic or basic catalysis. Challenges include controlling stereochemistry and minimizing side products like hydantoin derivatives. Reaction optimization requires monitoring pH, temperature (70–120°C), and solvent polarity (e.g., ethanol or DMF) to favor cyclization .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Multimodal spectroscopic analysis is critical:
- NMR : ¹H/¹³C NMR confirms regiochemistry via coupling patterns (e.g., imidazolidin-ylidene proton at δ 7.2–8.1 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) validate the dione and imine moieties.
- X-ray crystallography : Resolves absolute configuration and crystal packing effects .
Q. What experimental frameworks are used to evaluate its biological activity?
- Methodological Answer : Standardized assays include:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates. Positive controls (e.g., ampicillin, doxorubicin) and statistical validation (p < 0.05) are mandatory .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model reaction pathways, such as ring-opening or nucleophilic attacks. Molecular docking (AutoDock Vina) screens binding to targets like COX-2 or EGFR, with scoring functions (e.g., ΔG < −7 kcal/mol indicating strong affinity). MD simulations (100 ns) assess stability in binding pockets .
Q. What factorial design strategies optimize synthesis yield and purity?
- Methodological Answer : A 2³ factorial design evaluates key variables:
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques:
- Discrepant NMR shifts : Confirm via DEPT-135 to distinguish CH₂/CH₃ groups.
- IR anomalies : Compare with computed spectra (Gaussian 09) to identify overtones or solvent artifacts.
- X-ray vs. DFT geometry : RMSD analysis aligns experimental and theoretical bond lengths (<0.05 Å acceptable) .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Systematic substitution at the phenyl or dione groups followed by:
- Pharmacophore mapping : Highlight H-bond donors (imidazolidine NH) and aromatic π-stacking regions.
- QSAR models : MLR (Multiple Linear Regression) correlates logP, polar surface area, and IC₅₀ values. A table of derivatives with R² > 0.85 guides lead optimization .
Q. How to assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Forced degradation studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
